molecular formula C8H13N3O3 B3359545 3-(4-morpholinylmethyl)-2,4-imidazolidinedione CAS No. 86254-09-3

3-(4-morpholinylmethyl)-2,4-imidazolidinedione

Cat. No.: B3359545
CAS No.: 86254-09-3
M. Wt: 199.21 g/mol
InChI Key: VZLFLXJDGTVCJC-UHFFFAOYSA-N
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Description

3-(4-Morpholinylmethyl)-2,4-imidazolidinedione: is a heterocyclic compound that features both an imidazolidinedione core and a morpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-morpholinylmethyl)-2,4-imidazolidinedione typically involves the reaction of imidazolidinedione derivatives with morpholine under controlled conditions. One common method includes the following steps:

    Starting Materials: Imidazolidinedione and morpholine.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

    Catalysts and Reagents: A base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is often used to deprotonate the imidazolidinedione, facilitating the nucleophilic attack by morpholine.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinylmethyl)-2,4-imidazolidinedione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or alkoxides replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imidazolidinedione derivatives.

    Substitution: Formation of substituted imidazolidinedione derivatives with various functional groups.

Scientific Research Applications

3-(4-Morpholinylmethyl)-2,4-imidazolidinedione: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and antifungal properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(4-morpholinylmethyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The imidazolidinedione core may interact with active sites of enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar imidazolidinedione core.

    Tedizolid: Another oxazolidinone derivative with enhanced antibacterial activity.

    Morpholine Derivatives: Compounds like morpholine itself and its various substituted forms.

Uniqueness

    3-(4-Morpholinylmethyl)-2,4-imidazolidinedione: combines the structural features of both imidazolidinedione and morpholine, providing unique chemical and biological properties.

  • Its dual functional groups allow for diverse chemical modifications and potential applications in multiple fields.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c12-7-5-9-8(13)11(7)6-10-1-3-14-4-2-10/h1-6H2,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLFLXJDGTVCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319778
Record name 3-[(Morpholin-4-yl)methyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86254-09-3
Record name 2, 3-(4-morpholinylmethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(Morpholin-4-yl)methyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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